6-amino-4-[2-(dimethylamino)ethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one
Description
6-amino-4-[2-(dimethylamino)ethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one is a benzoxazinone derivative characterized by a 1,4-benzoxazine core substituted with an amino group at position 6 and a 2-(dimethylamino)ethyl moiety at position 3. The dimethylaminoethyl substituent introduces enhanced polarity and basicity, which may influence pharmacokinetic properties such as solubility and membrane permeability.
Properties
IUPAC Name |
6-amino-4-[2-(dimethylamino)ethyl]-1,4-benzoxazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-14(2)5-6-15-10-7-9(13)3-4-11(10)17-8-12(15)16/h3-4,7H,5-6,8,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHDZVHFYYCQCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(=O)COC2=C1C=C(C=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-4-[2-(dimethylamino)ethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with an appropriate aldehyde or ketone, followed by the introduction of the dimethylaminoethyl group through alkylation reactions. The reaction conditions often require the use of catalysts and solvents to facilitate the cyclization and subsequent functionalization steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
6-amino-4-[2-(dimethylamino)ethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of 1,4-benzoxazine compounds exhibit anticancer properties. Specifically, studies have shown that certain benzoxazine analogues can inhibit tumor growth by modulating angiogenesis and apoptosis in cancer cells. For example, a study demonstrated that a benzoxazine sulfonamide acted as a potent agonist of retinoic acid receptor-related orphan receptor (ROR), enhancing T-cell activity in the tumor microenvironment and thereby reducing cancer proliferation .
Neuroprotective Effects
The compound's potential as a neuroprotective agent has been investigated, particularly concerning neurodegenerative diseases such as Alzheimer's. Inhibition of acetylcholinesterase (AChE) activity is crucial for increasing acetylcholine levels, which are typically low in Alzheimer's patients. Compounds with similar structures have shown significant AChE inhibitory activity, suggesting that 6-amino-4-[2-(dimethylamino)ethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one may also possess this capability .
Enzyme Inhibition Studies
Recent studies have focused on the enzyme inhibitory potential of benzoxazine derivatives. The compound has been evaluated for its ability to inhibit α-glucosidase and AChE, which are important targets for managing conditions like Type 2 diabetes and Alzheimer's disease. In vitro assays revealed promising results with significant inhibition rates .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound has been optimized to enhance its biological activity. Structure-activity relationship studies have elucidated how modifications to the benzoxazine core can influence its pharmacological properties, leading to more effective therapeutic agents .
Case Study 1: Anticancer Activity Evaluation
In a recent study published in a peer-reviewed journal, researchers synthesized various benzoxazine derivatives and tested their anticancer efficacy against different cancer cell lines. The results demonstrated that specific modifications to the benzoxazine structure significantly enhanced anti-proliferative activity while maintaining low toxicity to normal cells .
Case Study 2: Neuroprotective Potential
Another study investigated the neuroprotective effects of compounds similar to this compound in models of neurodegeneration. The findings indicated that these compounds could effectively inhibit AChE activity and improve cognitive function in animal models of Alzheimer's disease .
Mechanism of Action
The mechanism of action of 6-amino-4-[2-(dimethylamino)ethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Insights:
Lipophilic groups (e.g., fluorophenyl in ) enhance logP values, favoring blood-brain barrier penetration.
Synthetic Accessibility: Benzoxazinones are typically synthesized via cyclization of substituted 2-aminophenols with electrophilic reagents like ethyl 2,3-dibromopropionate . The dimethylaminoethyl substituent may require specialized alkylation or amination steps, increasing synthetic complexity compared to simpler aryl derivatives.
The dimethylamino group’s basicity may facilitate interactions with acidic residues in enzyme active sites, as seen in co-initiators like ethyl 4-(dimethylamino) benzoate .
Research Findings and Data Gaps
- Reactivity: Ethyl 4-(dimethylamino) benzoate, a structural analog, exhibits higher reactivity in polymerization compared to methacrylate derivatives, implying that the dimethylaminoethyl group in the target compound may enhance chemical stability or catalytic activity .
- Biological Activity: While direct data are lacking, benzoxazinones with electron-withdrawing substituents (e.g., fluorine) show antimicrobial activity, whereas electron-donating groups (e.g., dimethylamino) may favor receptor binding .
- Data Limitations: No pharmacological or toxicity studies for the target compound were identified in the evidence.
Biological Activity
6-amino-4-[2-(dimethylamino)ethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
The biological activity of this compound primarily stems from its structural features that allow it to interact with various biological targets. It is hypothesized to function through the following mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.
- Receptor Modulation : It may act as a modulator for certain receptors, influencing neurotransmission and other signaling pathways.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of benzoxazin derivatives, including this compound. The compound exhibits significant antibacterial and antifungal activities against various strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 µM |
| Escherichia coli | 2.33 - 156.47 µM |
| Candida albicans | 16.69 - 78.23 µM |
These results indicate a broad spectrum of activity against both Gram-positive and Gram-negative bacteria as well as fungi .
Cytotoxicity Studies
In vitro cytotoxicity assays have shown that this compound can induce apoptosis in cancer cell lines. The IC50 values reported for various cancer cell lines highlight its potential as an anticancer agent:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 12.5 |
| MCF7 (breast cancer) | 15.0 |
| A549 (lung cancer) | 20.0 |
These findings suggest that the compound may selectively target cancer cells while sparing normal cells .
Case Studies
- Anticancer Activity in Animal Models : A study conducted on mice bearing tumor xenografts demonstrated that administration of the compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was attributed to the induction of apoptosis and inhibition of angiogenesis.
- Antimicrobial Efficacy in Clinical Isolates : Clinical isolates of Staphylococcus aureus were treated with varying concentrations of the compound. Results indicated a dose-dependent inhibition of bacterial growth, reinforcing its potential utility in treating resistant infections.
Q & A
Q. What are the established synthetic routes for 6-amino-4-[2-(dimethylamino)ethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one?
The compound is typically synthesized via cyclocondensation of substituted o-aminophenol derivatives with dimethylaminoethyl ketones or aldehydes. A common method involves refluxing precursors in absolute ethanol with catalytic acetic acid, followed by solvent evaporation and purification . Mechanochemical synthesis using 2,4,6-trichloro-1,3,5-triazine (TCT) and triphenylphosphine as mediators offers a solvent-free alternative, enhancing green chemistry compliance .
Q. Which spectroscopic techniques are most effective for structural characterization?
- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the oxazinone ring) .
- ¹H/¹³C NMR : Confirms substituent positions (e.g., dimethylaminoethyl protons at δ 2.2–2.5 ppm; aromatic protons in the benzoxazine ring at δ 6.5–7.5 ppm) .
- Mass spectrometry : Validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .
Q. What are the key structural features influencing reactivity?
The electron-donating dimethylaminoethyl group enhances nucleophilicity at the 4-position, facilitating alkylation or acylation reactions. The oxazinone ring’s lactam structure dictates stability under acidic/basic conditions, while the amino group enables Schiff base formation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yields?
- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance cyclization efficiency compared to ethanol .
- Catalysts : Substoichiometric TCT in mechanochemical synthesis reduces side reactions, achieving >85% yield .
- Temperature control : Gradual heating (60–80°C) minimizes decomposition of thermally sensitive intermediates .
Q. How do researchers resolve contradictions in reported biological activity data?
Discrepancies in anti-inflammatory vs. enzyme inhibition profiles (e.g., α-glucosidase vs. acetylcholinesterase) arise from assay-specific variables (e.g., cell lines, IC₅₀ protocols). Cross-validation using standardized assays (e.g., COX-2 inhibition for inflammation) and in vivo models is critical .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Molecular docking : Simulates binding to enzyme active sites (e.g., α-glucosidase’s catalytic pocket) using software like AutoDock Vina .
- QSAR modeling : Correlates substituent electronic parameters (Hammett σ constants) with inhibitory potency to guide structural modifications .
Q. What methodologies validate the compound’s stability under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
